molecular formula C23H22FN5O2 B4726666 8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4726666
M. Wt: 419.5 g/mol
InChI Key: YYYXALLRLJIJIR-UHFFFAOYSA-N
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Description

8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a fluorobenzyl group, and a dimethylxanthine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a nucleophile.

    Construction of the dimethylxanthine core: This can be synthesized through a series of methylation and cyclization reactions starting from xanthine or its derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl group or other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands. The presence of the fluorobenzyl group suggests possible interactions with biological targets.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.

Mechanism of Action

The mechanism of action of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione would depend on its specific biological target. Generally, compounds with purine cores can interact with enzymes or receptors involved in cellular signaling pathways. The fluorobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine core.

    Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.

    Quinoline derivatives: Often studied for their anti-malarial and anti-cancer properties.

Uniqueness

The uniqueness of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(13-15-7-9-18(24)10-8-15)22(25-20)28-12-11-16-5-3-4-6-17(16)14-28/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYXALLRLJIJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
8-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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